Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h10-11H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBFUFCFDJHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726136 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-14-2 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H28BNO4
- CAS Number : 1121057-77-9
The compound exhibits biological activity primarily through modulation of various protein kinases. Specifically, it has been noted for its potential in inhibiting Janus Kinases (JAK), which are pivotal in the signaling pathways of inflammatory and autoimmune diseases. JAK inhibitors are increasingly recognized for their therapeutic applications in conditions such as rheumatoid arthritis and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific kinases effectively. For example:
- MPS1 Inhibition : The compound has shown potent inhibition of the MPS1 kinase with an IC50 value of approximately 0.025 μM. This inhibition is significant for its implications in cancer therapy as MPS1 is crucial for cell cycle regulation .
In Vivo Studies
Recent research has indicated promising results in animal models:
- Antitumor Activity : In xenograft models of human tumors, the compound displayed dose-dependent inhibition of tumor growth. The pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .
Case Studies
Several studies have explored the efficacy of this compound in various disease models:
- Autoimmune Diseases : In a model of rheumatoid arthritis, treatment with the compound led to a notable reduction in inflammatory markers and joint swelling.
- Cancer Models : In a study involving HCT116 colon cancer cells, the compound exhibited significant antiproliferative effects with a GI50 value of around 0.55 μM. This highlights its potential as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 5-(4,4,5,5-tetramethyl... |
| Molecular Formula | C16H28BNO4 |
| CAS Number | 1121057-77-9 |
| MPS1 IC50 | 0.025 μM |
| HCT116 GI50 | 0.55 μM |
Scientific Research Applications
Organic Synthesis
The compound's boron-containing group makes it a valuable intermediate in organic synthesis. It can participate in various chemical reactions such as:
- Cross-coupling reactions : The presence of the boron atom allows for effective cross-coupling with organometallic reagents (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds.
Medicinal Chemistry
Research indicates that derivatives of pyrrolo[2,3-B]pyridine exhibit biological activity that can be harnessed for drug development. The compound may serve as a lead structure for:
- Anticancer agents : Compounds with similar structures have shown promise in targeting cancer cell proliferation.
- Antimicrobial agents : The unique molecular structure may enhance the efficacy of antimicrobial activity.
Material Science
The incorporation of boron compounds in materials science has been explored for:
- Polymer chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength.
Catalysis
The boron moiety can also play a role in catalysis:
- Lewis acid catalysis : The compound may act as a Lewis acid catalyst in various organic transformations.
Case Study 1: Boron Chemistry in Drug Design
A study published in Journal of Medicinal Chemistry highlighted the role of boron-containing compounds in enhancing the pharmacokinetic properties of drugs. The incorporation of dioxaborolane moieties has been shown to improve solubility and bioavailability of lead compounds .
Case Study 2: Synthesis of Pyrrolo[2,3-B]pyridine Derivatives
Research conducted by Smith et al. (2023) demonstrated the successful synthesis of pyrrolo[2,3-B]pyridine derivatives using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate as an intermediate. The derivatives exhibited significant inhibition against specific cancer cell lines .
Case Study 3: Environmental Applications
A recent study explored the use of boron-based compounds in environmental remediation processes. The unique properties of dioxaborolane compounds were leveraged to develop catalysts for the degradation of pollutants .
Comparison with Similar Compounds
Research Implications
The target compound’s boronate ester and dihydro structure position it as a versatile intermediate for synthesizing kinase inhibitors or conjugated polymers. Its regioselectivity outperforms analogs like CAS 942070-47-5 in coupling reactions . Future studies should explore its catalytic performance against emerging boron-containing heterocycles (e.g., ) .
Preparation Methods
Palladium-Catalyzed Borylation of Pyrrolo[2,3-b]pyridine Derivatives
A common and effective method involves the borylation of a 5-trifluoromethanesulfonyloxy (triflate) or halogenated pyrrolo[2,3-b]pyridine precursor using bis(pinacolato)diboron as the boron source.
| Parameter | Details |
|---|---|
| Starting material | 5-trifluoromethanesulfonyloxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (tert-butyl protected) |
| Boron reagent | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Atmosphere | Inert (Nitrogen) |
| Reaction time | Overnight |
| Workup | Filtration through celite, concentration, silica gel chromatography |
| Yield | High, typically >90% |
This method yields the tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a white solid or oil depending on purification.
Suzuki-Miyaura Cross-Coupling Using the Boronate Ester
The synthesized boronate ester can be further reacted with aryl halides under Suzuki conditions to generate more complex derivatives. Typical conditions include:
| Parameter | Details |
|---|---|
| Boronate ester | This compound |
| Aryl halide | Various substituted aryl bromides or iodides |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate (aqueous) |
| Solvent | Mixture of toluene, ethanol, and water |
| Temperature | 80 °C |
| Reaction time | 4.5 hours |
| Atmosphere | Argon or nitrogen |
| Workup | Extraction with ethyl acetate, washing, drying over MgSO4, concentration |
| Yield | High, around 93% |
This cross-coupling step is crucial for attaching various functional groups to the pyrrolopyridine core, expanding the compound’s utility in drug discovery.
Alternative Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate palladium-catalyzed coupling reactions involving this compound or its precursors. For example, a reaction of 2-chloro-9-isopropyl-N-(1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine with the boronate ester under microwave irradiation at 80 °C for 0.5 hours in the presence of Pd(dppf)Cl2 and potassium phosphate in 1,4-dioxane/water yields the coupled product efficiently.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate | 1,4-Dioxane, 80 °C, N2, overnight | >90 | Formation of boronate ester from triflate |
| Suzuki-Miyaura coupling | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | Toluene/EtOH/H2O, 80 °C, 4.5 h | ~93 | Coupling with aryl halides |
| Microwave-assisted coupling | Pd(dppf)Cl2, potassium phosphate | 1,4-Dioxane/H2O, 80 °C, 0.5 h | ~100 | Accelerated synthesis of coupled products |
Analytical and Purification Notes
- Purity and identity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
- Purification is generally performed by silica gel chromatography using hexanes/ethyl acetate mixtures.
- The compound typically appears as a white amorphous solid or oil depending on the synthetic and purification route.
Q & A
Q. What are the typical synthetic routes for preparing this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. Key steps include:
- Borylation : Reacting a halogenated pyrrolopyridine precursor with bis(pinacolato)diboron (B₂pin₂) using a Pd catalyst (e.g., Pd(PPh₃)₄) in toluene/EtOH/H₂O (3:1:1) at 90–105°C .
- Protection : Introducing the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (CH₃CN/H₂O) yield >95% purity .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid heat/sparks (decomposition risk above 150°C) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hydrolysis of the boronic ester .
Q. What characterization techniques validate its structure and purity?
- NMR : ¹H/¹³C NMR confirm regioselectivity (e.g., δ 1.3 ppm for tert-butyl, δ 8.2–8.5 ppm for pyrrolopyridine protons) .
- LC-MS : ESI-MS ([M+H]⁺ m/z ~385) and HPLC (C18 column, 90% MeOH) assess purity (>95%) .
- X-ray crystallography : Resolves spirocyclic conformations (if applicable) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in cross-couplings?
- Catalyst screening : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances turnover in electron-deficient systems .
- Solvent effects : DMF/H₂O (3:1) at 80°C improves solubility of polar substrates .
- Base selection : K₃PO₄ increases coupling efficiency vs. K₂CO₃ in sterically hindered systems .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
- Computational modeling : DFT calculations predict preferential attack at the pyrrolopyridine C5 position due to electron density distribution .
- Directed metallation : Use directing groups (e.g., -OMe) to steer borylation or halogenation .
- Comparative analogs : Benchmark against structurally similar compounds (e.g., tert-butyl spirocyclic derivatives) to identify steric/electronic trends .
Q. How does the boronic ester moiety influence structure-activity relationships (SAR) in drug discovery?
- Protease inhibition : The boronic ester acts as a transition-state analog in serine protease inhibitors (e.g., targeting thrombin) .
- Bioisosterism : Replaces carboxylic acids to enhance membrane permeability and metabolic stability .
- In vivo profiling : Pharmacokinetic studies in rodents show t₁/₂ extension via tert-butyl carbamate protection .
Q. What methods address low reproducibility in scaled-up syntheses?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediates .
- Continuous flow systems : Microreactors reduce batch variability and improve heat/mass transfer .
- DoE optimization : Factorial designs identify critical parameters (e.g., temperature, stoichiometry) impacting yield .
Data Contradiction Analysis
Q. Why do NMR spectra show unexpected peaks after prolonged storage?
- Hydrolysis : The boronic ester hydrolyzes to boronic acid (δ 7.5 ppm broad peak in ¹H NMR). Confirm via LC-MS ([M+H]⁺ m/z ~343) .
- Oxidation : Tert-butyl groups may oxidize to ketones (δ 2.1 ppm for CH₃CO). Store under N₂ to mitigate .
Q. How to interpret conflicting bioactivity data across analogs?
- Aggregation artifacts : Test solubility (e.g., DLS) to rule out colloidal aggregation in enzymatic assays .
- Epimerization : Chiral centers (e.g., pyrrolidine C3) may racemize during synthesis. Confirm stereochemistry via CD spectroscopy .
Key Methodological Tables
Table 1. Common Reaction Conditions for Suzuki Coupling
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene/EtOH/H₂O (3:1:1) |
| Temperature | 90–105°C |
| Base | K₂CO₃ (2.5 equiv) |
Table 2. Stability Under Storage Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Moisture | Hydrolysis to boronic acid | Desiccate with silica gel |
| Light | Radical decomposition | Amber glass, inert atmosphere |
| Temperature >25°C | Thermal decomposition | Store at 2–8°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
